molecular formula C9H11ClN2O B3072242 2-Chloro-6-(cyclopentyloxy)pyrazine CAS No. 1016697-18-9

2-Chloro-6-(cyclopentyloxy)pyrazine

Cat. No. B3072242
CAS RN: 1016697-18-9
M. Wt: 198.65 g/mol
InChI Key: XOCMXLXOCSUJIB-UHFFFAOYSA-N
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Description

2-Chloro-6-(cyclopentyloxy)pyrazine is a laboratory chemical used for scientific research and development . It has a molecular formula of C9H11ClN2O and a molecular weight of 198.65 g/mol .


Chemical Reactions Analysis

The specific chemical reactions involving 2-Chloro-6-(cyclopentyloxy)pyrazine are not detailed in the sources I found .

Scientific Research Applications

Pyrazine Derivatives and DNA Binding

Pyrazine derivatives, including 2-chloro-6-(cyclopentyloxy)pyrazine, have been studied for their interaction with DNA. One study on chlorohydrazinopyrazine, a similar compound, investigated its physicochemical and cytotoxic properties along with its binding affinity to DNA. It was found that these pyrazine derivatives did not exhibit toxicity toward human dermal keratinocytes, suggesting potential clinical applications (Mech-Warda et al., 2022).

Optoelectronic Applications

Pyrazine is an important scaffold in organic optoelectronic materials. Research on pyrazine derivatives, including the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, has shown their potential for use in optoelectronic applications. These compounds exhibit promising optical and thermal properties, indicating their suitability for use in electronic devices (Meti et al., 2017).

Photophysical Properties for Fluorophores

Pyrazine-based compounds have been synthesized and studied for their photophysical properties. These compounds, especially when combined with electron-donating groups, have shown potential as fluorophores, exhibiting strong emission solvatochromism. This indicates their potential in applications requiring intramolecular charge transfer and strong emission properties (Hoffert et al., 2017).

Tuberculostatic Activity

Certain pyrazine derivatives have been synthesized and tested for their tuberculostatic activity. 2-Chloro-3-cyanopyrazine, a related compound, was used as a substrate to synthesize compounds with potential tuberculostatic properties. Some of these compounds exhibited high tuberculostatic activity, suggesting their potential use in treating tuberculosis (Foks et al., 2005).

Antimicrobial Properties

Pyrazine derivatives have been evaluated for their antimicrobial properties. Studies have focused on understanding the structure-activity relationships between the chemical structures of these compounds and their antimicrobial effects. This research highlights the potential of pyrazine derivatives in developing new antimicrobial agents (Doležal et al., 2006).

Synthesis and Spectral Properties

Research into the synthesis and spectral properties of pyrazine derivatives has expanded our understanding of these compounds. Studies have looked into the intermolecular cyclization of dicyanopyrazines and the resulting compounds' fluorescence properties, relevant for applications in electroluminescence devices (Jaung et al., 1997).

Future Directions

While specific future directions for 2-Chloro-6-(cyclopentyloxy)pyrazine are not mentioned in the sources I found, it’s known that pyrazine derivatives are being explored for various applications, including as fluorescent materials for high-performance OLEDs .

properties

IUPAC Name

2-chloro-6-cyclopentyloxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-8-5-11-6-9(12-8)13-7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCMXLXOCSUJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CN=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(cyclopentyloxy)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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